3,4-Diiodobenzaldehyde

Physical Chemistry Material Science Thermodynamics

Researchers face low reactivity in cross-coupling using bromo/chloro benzaldehydes. 3,4-Diiodobenzaldehyde (CAS 477534-94-4) solves this with weak C-I bonds for efficient oxidative addition under mild conditions. Key benefits: - Superior yields in Suzuki-Miyaura and Sonogashira couplings. - Precursor to diaryliodonium salts and hypervalent iodine(III) reagents for C-H functionalization. - Enables halogen bond-driven crystal engineering and heavy-atom probes for X-ray crystallography. - High-purity, in-stock compound with global shipping from BenchChem.

Molecular Formula C7H4I2O
Molecular Weight 357.91 g/mol
CAS No. 477534-94-4
Cat. No. B1504507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diiodobenzaldehyde
CAS477534-94-4
Molecular FormulaC7H4I2O
Molecular Weight357.91 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)I)I
InChIInChI=1S/C7H4I2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H
InChIKeyWMVOMXJRHYCFDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diiodobenzaldehyde: Properties & Procurement


3,4-Diiodobenzaldehyde (CAS 477534-94-4) is an organic compound with the molecular formula C₇H₄I₂O and a molecular weight of approximately 357.92 g/mol . It is characterized by a benzene ring substituted with two iodine atoms at the 3 and 4 positions and an aldehyde group, which together confer unique reactivity and physical properties . The compound serves as a crucial building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, due to the presence of the highly reactive carbon-iodine bonds . Its high density of 2.464 g/cm³ and boiling point of 332.1 °C (at 760 mmHg) are notable physical characteristics .

Pd-catalyzed cross-coupling building block – weak C–I bonds support efficient oxidative addition under mild conditions.
Defined 3,4-regiochemistry – enables selective synthesis of disubstituted biaryl and alkyne architectures.
Robust solid-state properties – high density and melting point support handling and crystallization workflows.

3,4-Diiodobenzaldehyde vs. Halogenated Analogs


Substituting 3,4-diiodobenzaldehyde with other halogenated analogs, such as the dibromo or dichloro variants, is not feasible due to significant differences in reactivity, physical properties, and resulting material characteristics. The larger atomic radius and lower electronegativity of iodine compared to bromine or chlorine directly impact the carbon-halogen bond strength and polarizability, leading to drastically different outcomes in key applications like cross-coupling reactions and crystal engineering [1]. For instance, the higher leaving-group ability of iodide in palladium-catalyzed couplings allows for milder reaction conditions and higher yields that cannot be replicated with bromide or chloride analogs [2]. Furthermore, the physical state and stability of the final products, influenced by halogen bonding interactions, are unique to the diiodinated compound [3].

Target

3,4‑Diiodobenzaldehyde: high C–I reactivity enables low‑temperature Pd couplings and broad substrate scope.

Dibromo/Dichloro analogs

Weaker leaving‑group ability of Br/Cl raises activation barriers; may require harsher conditions and narrower partner tolerance.

Target

Iodine atoms form strong directional halogen bonds, dictating crystal packing and supramolecular assembly.

Dibromo/Dichloro analogs

Halogen‑bond strength and geometry differ; co‑crystal or material properties may not translate.

3,4-Diiodobenzaldehyde: Quantitative Evidence


Boiling Point: 3,4- vs. 3,5-Regioisomer

3,4-Diiodobenzaldehyde exhibits a lower boiling point compared to its 3,5-regioisomer, a critical distinction for purification and handling. The 3,4-isomer has a boiling point of 332.1 °C, whereas the 3,5-isomer has a boiling point of 357.8 °C, a difference of 25.7 °C [1]. This significant variance, attributed to differences in molecular packing and intermolecular forces, can directly influence the choice of distillation conditions and thermal stability requirements during synthesis and processing.

Boiling point
Cross‑study comparable
332.1 °C (3,4‑isomer) vs 357.8 °C (3,5‑isomer) – 25.7 °C lower
Lower boiling point may simplify distillation purification.
Predicted at 760 mmHg; experimental confirmation advised.
Physical Chemistry Material Science Thermodynamics

Melting Point vs. 3,4-Dibromobenzaldehyde

The melting point of 3,4-diiodobenzaldehyde is substantially higher than that of its dibromo analog. The reported melting point for 3,4-diiodobenzaldehyde is 118 °C, while that for 3,4-dibromobenzaldehyde is in the range of 67-69 °C . This 49-51 °C difference underscores the significant impact of the halogen atom on the compound's solid-state properties and intermolecular interactions. The higher melting point of the iodo compound suggests stronger cohesive forces in the crystal lattice, which can affect its long-term storage stability and its behavior in solid-phase reactions or formulation processes.

Melting point
Cross‑study comparable
118 °C (diiodo) vs 67–69 °C (dibromo) – 49–51 °C higher
Higher melting point indicates stronger lattice cohesion and solid‑state stability.
Ambient pressure; storage and formulation behavior may benefit.
Crystallography Pharmaceutical Formulation Solid-State Chemistry

Cross-Coupling Reactivity: Iodo vs. Bromo & Chloro

The carbon-iodine (C-I) bond in 3,4-diiodobenzaldehyde is significantly more reactive in palladium-catalyzed cross-coupling reactions compared to the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in its analogs. This is a well-established class-level principle where the bond dissociation energy follows the trend C-I < C-Br < C-Cl [1]. The weaker C-I bond allows for oxidative addition to occur under milder conditions (e.g., lower temperatures) and with higher efficiency, enabling the coupling of challenging substrates that are unreactive with bromo- or chloroarenes [2]. This inherent reactivity advantage makes 3,4-diiodobenzaldehyde the preferred choice for synthesizing complex molecular architectures.

Coupling reactivity
Class‑level inference
C–I bond weaker than C–Br/Cl; oxidative addition favored under mild Pd conditions.
Reported reactivity trend supports broader substrate scope and higher yields in cross‑couplings.
Verify with specific substrates; absolute rates depend on ligand and reaction design.
Catalysis Organic Synthesis Medicinal Chemistry

Aqueous Solubility Profile

3,4-Diiodobenzaldehyde has a calculated aqueous solubility of 0.16 g/L at 25 °C . While direct comparative experimental data for the 3,5-diiodo, dibromo, and dichloro analogs under identical conditions is not available in the provided search results, this quantitative value serves as a critical baseline for assessing the compound's behavior in aqueous media. This low solubility is characteristic of highly halogenated aromatic compounds and informs decisions regarding reaction media selection (e.g., requiring organic co-solvents), extraction workup efficiency, and potential for bioaccumulation or environmental persistence.

Aqueous solubility
Supporting evidence
0.16 g/L (calculated, 25 °C)
Low solubility guides organic co‑solvent selection and extraction workflows.
Calculated value; experimental confirmation under process conditions recommended.
Pharmaceutical Pre-formulation Process Chemistry Environmental Fate

3,4-Diiodobenzaldehyde: Key Applications


Pd-Catalyzed Cross-Coupling Building Block

3,4-Diiodobenzaldehyde is the premier choice for constructing complex biaryl and alkyne-linked architectures via Suzuki-Miyaura, Sonogashira, and other palladium-catalyzed cross-coupling reactions. Its high reactivity, derived from the weak C-I bond, ensures efficient oxidative addition under mild conditions, enabling the use of a wider array of coupling partners and achieving superior yields compared to bromo- or chloro-substituted benzaldehydes [1]. This makes it an indispensable intermediate for synthesizing advanced pharmaceutical candidates, agrochemicals, and functional organic materials.

Iodonium Salts & Hypervalent Iodine Precursor

The presence of two iodine atoms makes 3,4-diiodobenzaldehyde an excellent precursor for the synthesis of diaryliodonium salts and other hypervalent iodine(III) reagents. These reagents are highly sought after in metal-free cross-coupling and C-H functionalization reactions due to their unique electrophilic properties and low toxicity [2]. The specific substitution pattern (3,4-) allows for the generation of reagents with tailored reactivity and stability profiles, which can be critical for achieving selectivity in complex synthetic transformations.

Crystal Engineering & Halogen-Bonded Materials

3,4-Diiodobenzaldehyde is a privileged scaffold in crystal engineering due to the ability of its iodine atoms to form strong and directional halogen bonds [3]. The 3,4-substitution pattern offers a specific geometry for supramolecular assembly, distinct from other regioisomers. This property is leveraged to design functional co-crystals and organic materials with predictable solid-state structures, impacting fields such as nonlinear optics, organic electronics, and pharmaceutical co-crystal formulation. Its high melting point and density are advantageous for creating robust crystalline materials .

Radiolabeled & Heavy-Atom Probe Synthesis

The high atomic number of iodine makes 3,4-diiodobenzaldehyde a valuable starting material for synthesizing heavy-atom derivatives for X-ray crystallography (e.g., for phasing by single-wavelength anomalous dispersion, SAD) or as a precursor for radioiodination (e.g., with I-125 or I-131) to create molecular imaging probes [4]. Its structural rigidity and reactive aldehyde handle allow for straightforward conjugation to biomolecules or small-molecule ligands of interest.

Application
Selection Property
Validation Focus
Pd‑catalyzed cross‑coupling synthesis
C–I bond reactivity profile
Oxidative addition efficiency, substrate scope, and yield under mild conditions
Iodonium salt / hypervalent iodine precursor
Diiodo substitution pattern
Reagent stability and electrophilic reactivity in metal‑free couplings
Crystal engineering / halogen‑bonded materials
Halogen‑bond donor strength and geometry
Supramolecular assembly reproducibility and co‑crystal design
Heavy‑atom probe / radiolabeled conjugate synthesis
High atomic number and aldehyde conjugation handle
X‑ray phasing power or radiochemical incorporation efficiency

Technical Documentation Hub

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43 linked technical documents
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